molecular formula C11H13ClF3NO2 B1471179 Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride CAS No. 1797551-79-1

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

Cat. No. B1471179
CAS RN: 1797551-79-1
M. Wt: 283.67 g/mol
InChI Key: QQNYSOLOUZUDIZ-UHFFFAOYSA-N
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Description

“Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride” is a chemical compound . It is also known as "methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride" . The CAS Number of this compound is 1797551-79-1 .


Synthesis Analysis

The synthesis of this compound involves several steps . One of the intermediates in the synthesis process is formed by a Pd-catalyzed coupling reaction . This intermediate is then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H . The molecular weight of this compound is 283.68 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a hydrolysis reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 176 - 179 . .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is a common moiety in pharmaceuticals, enhancing the biological activity and metabolic stability of drugs . This compound, with its trifluoromethylphenyl group, could be used in the synthesis of new drug candidates, particularly for diseases where modulation of protein interactions with trifluoromethylphenyl is beneficial.

Organic Synthesis

In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its benzylic amine moiety is a reactive site for transformations such as alkylation, acylation, and Suzuki coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNYSOLOUZUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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